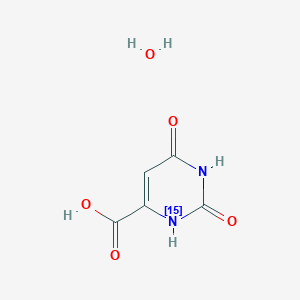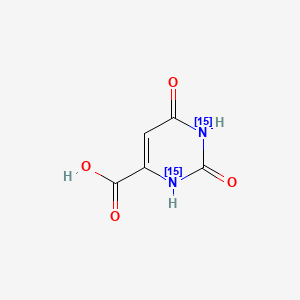
Lapatinib-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lapatinib-13C2,15N is a stable isotope-labeled compound of lapatinib, which is a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lapatinib involves several key steps, including the construction of the quinazoline ring, nucleophilic substitution, and biaryl cross-coupling reactions. One of the improved methods for synthesizing lapatinib involves the Meerwein reaction, which is used for the aryl C-C bond formation step, avoiding costly boronate coupling chemistry .
Industrial Production Methods
Industrial production of lapatinib typically involves a multi-step synthesis process that includes the preparation of intermediates and the final coupling reactions. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Lapatinib-13C2,15N undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as CYP3A4, leading to the formation of N- and α-carbon oxidation products.
Reduction: Involves the reduction of specific functional groups under controlled conditions.
Substitution: Nucleophilic substitution reactions are common in the synthesis of lapatinib, particularly in the formation of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide and enzymes such as CYP3A4.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as aniline derivatives and halogenated quinazolines are employed.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final lapatinib compound .
科学研究应用
Lapatinib-13C2,15N is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of lapatinib in biological systems.
Metabolic Pathway Analysis: To identify and quantify metabolites of lapatinib in biological samples.
Cancer Research: To study the efficacy and resistance mechanisms of lapatinib in HER2-positive cancers.
Drug Development: To develop new therapeutic strategies and combination therapies for cancer treatment.
作用机制
Lapatinib-13C2,15N exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the activation of downstream signaling pathways, leading to reduced tumor cell proliferation and survival .
相似化合物的比较
Similar Compounds
Lapatinib-13C2,15N Ditosylate: Another stable isotope-labeled form of lapatinib used for similar research purposes.
Lapatinib-d7 Ditosylate: A deuterated form of lapatinib used in pharmacokinetic studies.
Selatinib: A similar tyrosine kinase inhibitor with a slightly different chemical structure.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the non-labeled compound .
属性
CAS 编号 |
1246819-07-7 |
|---|---|
分子式 |
C29H26ClFN4O4S |
分子量 |
584.0 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1 |
InChI 键 |
BCFGMOOMADDAQU-GROHAHKRSA-N |
SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
手性 SMILES |
CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
规范 SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
同义词 |
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N; GSK 572016-13C2,15N; GW 572016-13C2,15N; GW 572016X-13C2,15N; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


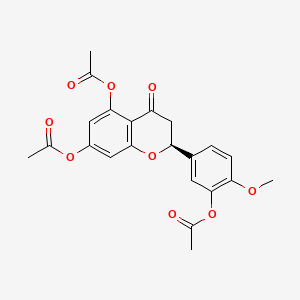
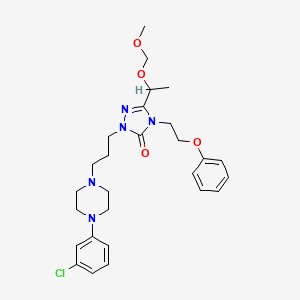
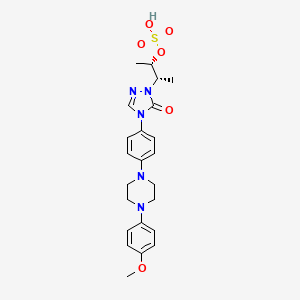
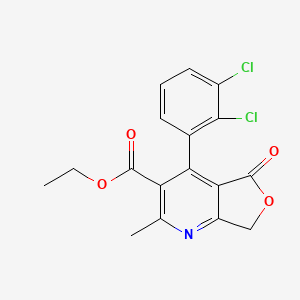
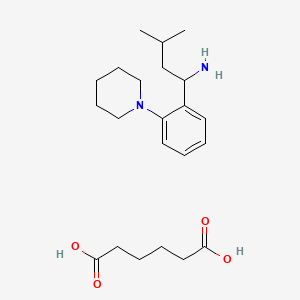
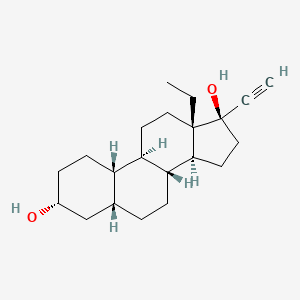
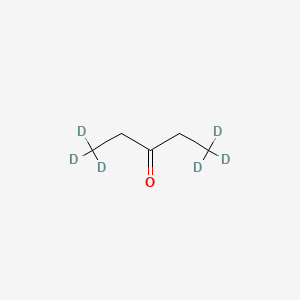
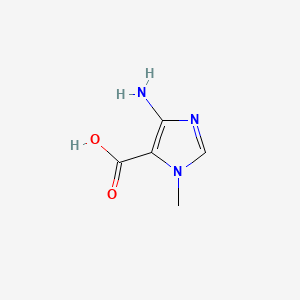
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)
